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Compound of Interest

Compound Name:
3,6-dichloro-[1,2,4]triazolo[4,3-

b]pyridazine

Cat. No.: B1300590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 3,6-disubstituted pyridazine

derivatives against established therapeutic agents, supported by experimental data from recent

scientific literature. The focus is on their potential as anticancer, antimicrobial, and anti-

inflammatory agents.

Executive Summary
Pyridazine scaffolds are a significant area of interest in medicinal chemistry due to their diverse

biological activities.[1][2] This guide synthesizes recent findings on novel 3,6-disubstituted

pyridazine derivatives, presenting their biological evaluation data in a comparative format. The

objective is to provide researchers and drug development professionals with a clear overview

of their potential, benchmarked against existing drugs. The data indicates that certain 3,6-

disubstituted pyridazines exhibit potent anticancer activity, in some cases targeting specific

kinases like CDK2 and JNK1, and also demonstrate promising antimicrobial effects.

Anticancer Activity: A Comparative Analysis
Recent studies have highlighted the potential of 3,6-disubstituted pyridazines as potent

anticancer agents, with some compounds showing activity against a range of human cancer

cell lines.[3][4][5][6] A notable mechanism of action for some of these novel compounds is the
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inhibition of cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK1), both

crucial regulators of cell cycle and apoptosis.[3][4][5][7]

Comparative Data on Anticancer Potency (IC50 Values)
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected novel 3,6-

disubstituted pyridazines against various cancer cell lines, compared with the standard

chemotherapeutic drug, Doxorubicin.

Compo
und/Dru
g

T-47D
(Breast)

MDA-
MB-231
(Breast)

SKOV-3
(Ovaria
n)

A498
(Renal)

SGC-
7901
(Gastric
)

A549
(Lung)

HT-1080
(Fibrosa
rcoma)

Pyridazin

e 11m[3]

[4]

0.43 ±

0.01

0.99 ±

0.03
>50 - - - -

Pyridazin

e 11l[3]

[4]

1.57 ±

0.05

2.81 ±

0.09
>50 - - - -

Pyridazin

e 9e[5][6]

79.98%

GI
- -

97.91%

GI
- - -

Triazolo[

4,3-

b]pyridazi

ne 4q[8]

- - - - 0.014 0.008 0.012

Doxorubi

cin
Variable Variable Variable Variable Variable Variable Variable

Note: IC50 values for Doxorubicin vary depending on the specific study and experimental

conditions, but generally fall within the nanomolar to low micromolar range for these cell lines.

GI% refers to the percentage of growth inhibition at a 10 µM concentration.

Mechanism of Action: Kinase Inhibition
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A key finding is the identification of specific molecular targets for these pyridazine derivatives.

Compound Target Kinase IC50 (nM)
Comparative
Approved CDK
Inhibitors

Pyridazine 11m[3][4] CDK2 20.1 ± 0.82

Palbociclib

(Ibrance®): CDK4/6

inhibitor[9]

Pyridazine 11h[3][4] CDK2 43.8 ± 1.79
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CDK4/6 inhibitor[9]

Pyridazine 11l[3][4] CDK2 55.6 ± 2.27
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(Verzenio®): CDK4/6
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Pyridazine 9e[5][7] JNK1

Downregulation of

gene expression and
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Caption: CDK2 signaling pathway and points of inhibition.
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Caption: JNK1 signaling pathway and the inhibitory action of Pyridazine 9e.

Antimicrobial Activity
Several novel pyridazine derivatives have also been evaluated for their antimicrobial

properties. The data below compares the Minimum Inhibitory Concentration (MIC) of a

promising pyridazine derivative with a standard antibiotic, Tetracycline.

Compound/Dr
ug

Staphylococcu
s aureus (MIC
in µg/mL)

Escherichia
coli (MIC in
µg/mL)

Pseudomonas
aeruginosa
(MIC in µg/mL)

Candida
albicans (MIC
in µg/mL)

Pyridazinone

10h[13]
16 - - -

Pyridazinone

8g[13]
- - - 16

Tetracycline 0.25-4 0.5-8 8-64 Inactive

Note: MIC values for Tetracycline can vary based on the bacterial strain and resistance

patterns.
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Detailed methodologies for the key bioevaluation assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density, based on the measurement of cellular protein

content.[6][14]

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours.

Compound Treatment: Treat cells with various concentrations of the test compounds for 48-

72 hours.

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA)

for 1 hour at 4°C.

Staining: Wash the plates with water and air dry. Stain the cells with 0.4% SRB solution in

1% acetic acid for 30 minutes at room temperature.

Washing: Remove the unbound dye by washing with 1% acetic acid.

Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The

IC50 value is calculated from the dose-response curve.[6]

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M).[5][15]

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is

proportional to the PI fluorescence intensity.[15]

Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of

phosphatidylserine.[16]

Cell Treatment: Treat cells with the test compound to induce apoptosis.

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate

for 15 minutes at room temperature in the dark.

Analysis: Analyze the stained cells by flow cytometry within one hour.[16]

Annexin V-FITC positive, PI negative cells are in early apoptosis.

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[17]

[18]

Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide),

and the test compound at various concentrations in a kinase assay buffer.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of ADP produced (which is

proportional to kinase activity) using a detection reagent such as ADP-Glo™. This involves a

luciferase-based reaction that generates a luminescent signal.[17][18]

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition

against the inhibitor concentration.
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Caption: General workflow for the bioevaluation of novel pyridazines.
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The presented data demonstrates that novel 3,6-disubstituted pyridazines are a promising

class of compounds with significant potential in oncology and infectious diseases. Certain

derivatives exhibit sub-micromolar efficacy against cancer cell lines, rivaling or exceeding the

potency of some established drugs in specific contexts. Their targeted mechanism of action,

particularly the inhibition of key cell cycle kinases, offers a promising avenue for the

development of more selective and effective cancer therapies. Further preclinical and clinical

investigations are warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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